1-(4-Chlorophenyl)piperidin-4-one
Overview
Description
Synthesis Analysis
The synthesis of 1-(4-Chlorophenyl)piperidin-4-one and related derivatives often involves strategies that capitalize on the reactivity of the piperidin-4-one moiety and the chlorophenyl group. Methods such as nucleophilic aromatic substitution, condensation reactions, and the utilization of chiral auxiliaries for enantioselective synthesis are commonly employed. Advanced synthetic techniques aim to improve yields, reduce reaction times, and minimize environmental impact by employing catalysts and green chemistry principles (Sharma & Singh, 2017).
Molecular Structure Analysis
The molecular structure of 1-(4-Chlorophenyl)piperidin-4-one is crucial for its chemical properties and biological activity. The presence of the chlorophenyl group significantly influences the electronic distribution within the molecule, affecting its reactivity and interactions with biological targets. Structural analysis techniques, including X-ray crystallography and NMR spectroscopy, provide detailed insights into the conformational preferences and electronic characteristics of this compound and its derivatives, guiding the design of analogues with enhanced activity or specificity (Pietra & Vitali, 1972).
Chemical Reactions and Properties
1-(4-Chlorophenyl)piperidin-4-one undergoes a wide range of chemical reactions, including nucleophilic substitution, addition reactions to the carbonyl group, and transformations involving the chlorophenyl moiety. These reactions enable the synthesis of a plethora of compounds with varied biological activities. The chemical properties of this scaffold, such as its reactivity towards nucleophiles and electrophiles, are pivotal in medicinal chemistry for the development of new therapeutic agents (Issac & Tierney, 1996).
Physical Properties Analysis
The physical properties of 1-(4-Chlorophenyl)piperidin-4-one, including its melting point, solubility, and stability, play a significant role in its application in drug development and synthesis. These properties are influenced by the compound's molecular structure and are critical for determining its suitability for various pharmaceutical formulations and synthetic applications. Understanding the physical properties is essential for optimizing the compound's use in medicinal chemistry and pharmaceutical research (Caccia, 2007).
Chemical Properties Analysis
The chemical properties of 1-(4-Chlorophenyl)piperidin-4-one, including its acidity, basicity, and reactivity towards different chemical reagents, underpin its versatility as a synthetic intermediate and pharmaceutical precursor. These properties are crucial for the compound's role in the synthesis of novel drug candidates and for understanding its mechanism of action at the molecular level. The study of these chemical properties facilitates the design of derivatives with optimized pharmacological profiles and reduced toxicity (Griggs, Tape, & Clarke, 2018).
Scientific Research Applications
-
Pharmaceutical Sciences
- Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .
- Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs .
-
Drug Design and Synthesis
- CP-4-PPC, a compound similar to “1-(4-Chlorophenyl)piperidin-4-one”, is a highly versatile compound, with the ability to form both neutral and charged species, and can be used in a variety of applications, such as drug design and synthesis, protein engineering, and enzyme inhibition.
-
Antibacterial and Antifungal Activity
- Some piperidine derivatives were screened for their antibacterial activity against Escherichia coli (E.coli) (MTCC1687), Pseudomonas aeruginosa (P.aeruginosa) (MTCC3541), Staphylococcus aureus (S.aureus) (MTCC737), Bacillus megaterium (MTCC2444) as well as antifungal activity against Aspergillus niger (MTCC282) and Aspergillus flavus (MTCC418) .
-
Natural Occurring Piperidine-Based Compounds
- Piperine is a true alkaloid having a piperidine moiety, found in plants of the Piperaceae family. It shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .
- The pharmaceutical worth of Piperine is extensive because of its activity against cancer, inflammation, hypertension, and asthma .
- Piperine was also found to have antidepressant-like effects when given to mice with chronic mild stress .
-
Antioxidant Action
-
Anticancer Activity
-
Antiviral Activity
-
Antimalarial Activity
-
Antihypertensive Activity
-
Analgesic Activity
-
Anti-inflammatory Activity
-
Anti-Alzheimer Activity
Safety And Hazards
The safety data sheet for “1-(4-Chlorophenyl)piperidin-4-one” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the chemical in eyes, on skin, or on clothing .
Future Directions
Piperidones, including “1-(4-Chlorophenyl)piperidin-4-one”, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The compounds bearing the piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized in order to study their biological activity . Future research may focus on further exploring the biological activities of these compounds and developing new synthesis methods .
properties
IUPAC Name |
1-(4-chlorophenyl)piperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPUBCWGOUYLIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557490 | |
Record name | 1-(4-Chlorophenyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)piperidin-4-one | |
CAS RN |
113759-96-9 | |
Record name | 1-(4-Chlorophenyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.